molecular formula C18H16O B14633622 Naphthalene, 1-[(2-methoxyphenyl)methyl]- CAS No. 56268-56-5

Naphthalene, 1-[(2-methoxyphenyl)methyl]-

Katalognummer: B14633622
CAS-Nummer: 56268-56-5
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: SXLWNDNZQNDXDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, 1-[(2-methoxyphenyl)methyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is structurally characterized by a naphthalene core substituted with a 2-methoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[(2-methoxyphenyl)methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene and 2-methoxybenzyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, 1-[(2-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens, nitro compounds, Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalene, 1-[(2-methoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Naphthalene, 1-[(2-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene, 2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenylmethyl group.

    Naphthalene, 1-methyl-: Contains a methyl group at the 1-position.

    Naphthalene, 2-methoxy-: Contains a methoxy group at the 2-position.

Uniqueness

Naphthalene, 1-[(2-methoxyphenyl)methyl]- is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

56268-56-5

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

1-[(2-methoxyphenyl)methyl]naphthalene

InChI

InChI=1S/C18H16O/c1-19-18-12-5-3-8-16(18)13-15-10-6-9-14-7-2-4-11-17(14)15/h2-12H,13H2,1H3

InChI-Schlüssel

SXLWNDNZQNDXDH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.